molecular formula C7H8Cl2N4 B14053000 5-(1H-imidazol-5-yl)pyrimidine 2HCl

5-(1H-imidazol-5-yl)pyrimidine 2HCl

Cat. No.: B14053000
M. Wt: 219.07 g/mol
InChI Key: MLMBPGYDCHURKE-UHFFFAOYSA-N
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Description

5-(1H-imidazol-5-yl)pyrimidine 2HCl is a heterocyclic compound that combines the structural features of both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both imidazole and pyrimidine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-5-yl)pyrimidine 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with glyoxal and ammonium acetate, leading to the formation of the imidazole ring. The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)pyrimidine 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .

Scientific Research Applications

5-(1H-imidazol-5-yl)pyrimidine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)pyrimidine 2HCl involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-1H-imidazol-2-yl)-4-(4-piperidinyl)pyrimidine
  • 2-(1H-imidazol-1-yl)-5-pyrimidinol

Uniqueness

Compared to similar compounds, 5-(1H-imidazol-5-yl)pyrimidine 2HCl stands out due to its specific substitution pattern and the presence of the hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8Cl2N4

Molecular Weight

219.07 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)pyrimidine;dihydrochloride

InChI

InChI=1S/C7H6N4.2ClH/c1-6(2-9-4-8-1)7-3-10-5-11-7;;/h1-5H,(H,10,11);2*1H

InChI Key

MLMBPGYDCHURKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=CN=CN2.Cl.Cl

Origin of Product

United States

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